molecular formula C25H26N2O4 B11687843 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide

Cat. No.: B11687843
M. Wt: 418.5 g/mol
InChI Key: VANCKPRWTHHKRR-WGOQTCKBSA-N
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Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group, a hydroxy group, and two bis(4-methylphenyl) groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-hydroxy-2,2-bis(4-methylphenyl)acetamide

InChI

InChI=1S/C25H26N2O4/c1-17-5-10-20(11-6-17)25(29,21-12-7-18(2)8-13-21)24(28)27-26-16-19-9-14-22(30-3)23(15-19)31-4/h5-16,29H,1-4H3,(H,27,28)/b26-16+

InChI Key

VANCKPRWTHHKRR-WGOQTCKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN=CC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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